molecular formula C22H20 B3050993 (1E,3E,5E,7E,9E)-1,10-Diphenyldeca-1,3,5,7,9-pentaene CAS No. 3029-41-2

(1E,3E,5E,7E,9E)-1,10-Diphenyldeca-1,3,5,7,9-pentaene

Cat. No.: B3050993
CAS No.: 3029-41-2
M. Wt: 284.4 g/mol
InChI Key: NODIXMQDAGGDJQ-GDHZPREYSA-N
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Description

(1E,3E,5E,7E,9E)-1,10-Diphenyldeca-1,3,5,7,9-pentaene is an organic compound characterized by a conjugated system of double bonds and phenyl groups at both ends. This structure imparts unique chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,3E,5E,7E,9E)-1,10-Diphenyldeca-1,3,5,7,9-pentaene typically involves the coupling of phenylacetylene derivatives under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Heck reaction, which involves the reaction of iodobenzene with a suitable alkyne precursor . The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1E,3E,5E,7E,9E)-1,10-Diphenyldeca-1,3,5,7,9-pentaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E,3E,5E,7E,9E)-1,10-Diphenyldeca-1,3,5,7,9-pentaene is used as a model compound to study conjugated systems and their electronic properties. It serves as a precursor for the synthesis of more complex organic molecules.

Biology

The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions and enzyme mechanisms.

Medicine

Research in medicine explores the potential of this compound in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which (1E,3E,5E,7E,9E)-1,10-Diphenyldeca-1,3,5,7,9-pentaene exerts its effects involves its ability to participate in π-π interactions and electron delocalization. These interactions enable the compound to bind to specific molecular targets, such as enzymes or receptors, and modulate their activity. The conjugated system allows for efficient electron transfer, which is crucial in processes like catalysis and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Lutein: A xanthophyll carotenoid with a similar conjugated system but different functional groups.

    Zeaxanthin: Another xanthophyll carotenoid with a similar structure to lutein.

    β-Carotene: A carotenoid with a similar conjugated system but different end groups.

Uniqueness

(1E,3E,5E,7E,9E)-1,10-Diphenyldeca-1,3,5,7,9-pentaene is unique due to its specific arrangement of phenyl groups and conjugated double bonds, which impart distinct electronic and chemical properties. This uniqueness makes it valuable in various applications, from materials science to biological research .

Properties

IUPAC Name

[(1E,3E,5E,7E,9E)-10-phenyldeca-1,3,5,7,9-pentaenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20/c1(3-5-9-15-21-17-11-7-12-18-21)2-4-6-10-16-22-19-13-8-14-20-22/h1-20H/b2-1+,5-3+,6-4+,15-9+,16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODIXMQDAGGDJQ-GDHZPREYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC=CC=CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C=C/C=C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3029-41-2
Record name Benzene, 1,1'-(1,3,5,7,9-decapentaene-1,10-diyl)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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